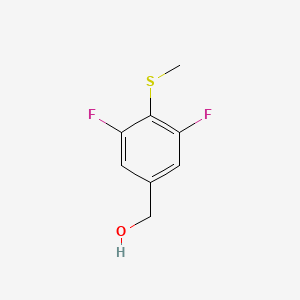

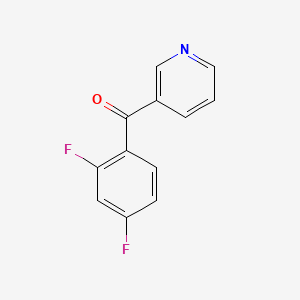

(2,4-Difluorophenyl)(pyridin-3-yl)methanone

Overview

Description

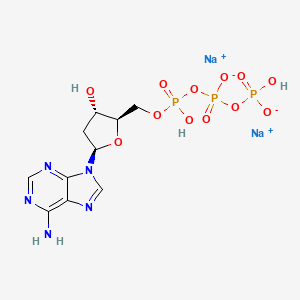

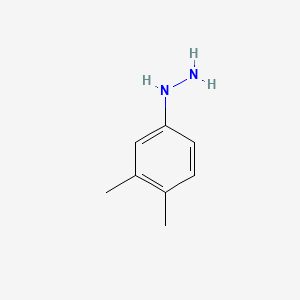

“(2,4-Difluorophenyl)(pyridin-3-yl)methanone” is a chemical compound . It is related to “[ (2,4-difluorophenyl) (pyridin-3-yl)methyl] (methyl)amine” which has a CAS Number: 1157033-64-1 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI Code for a related compound, “[ (2,4-difluorophenyl) (pyridin-3-yl)methyl] (methyl)amine”, is 1S/C13H12F2N2/c1-16-13 (9-3-2-6-17-8-9)11-5-4-10 (14)7-12 (11)15/h2-8,13,16H,1H3 . This provides some insight into the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of a related compound, “[ (2,4-difluorophenyl) (pyridin-3-yl)methyl] (methyl)amine”, is a powder at room temperature . The molecular weight of this compound is 234.25 .Scientific Research Applications

Catalysis and Synthesis of Aromatic Ketones

Aromatic ketones play a crucial role as pharmaceutical intermediates. The pyridin-2-yl-methanone motif, found in our compound of interest, has garnered significant attention. Transition metals, particularly copper, catalyze the oxidation of Csp3-H bonds, enabling the synthesis of aromatic ketones. In this context, the direct Csp3-H oxidation approach using water as the oxygen source has been explored. Pyridin-2-yl-methanes with various aromatic rings (substituted benzene, thiophene, thiazole, pyridine, and triazine) react well to yield the corresponding pyridin-2-yl-methanones in moderate to good yields .

Anti-Fibrosis Activity

Screening results have shown that some derivatives of our compound exhibit better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .

Second Harmonic Generation (SHG) Efficiency

Certain pyridine-based chalcone derivatives, including those related to our compound, have demonstrated increased SHG efficiency. For instance, a chalcone derivative with electron donor groups substituted at specific positions on the phenylene ring exhibited enhanced SHG properties .

Novel Synthesis Routes

Our compound can serve as a starting point for novel syntheses. For instance, a straightforward synthesis of N-substituted 6-fluoro-3-(2,4-difluorophenyl)pyridine has been reported, involving quenching with aqueous HCl and subsequent separation of the organic layer .

Mechanism of Action

- These kinases play crucial roles in cellular signaling pathways, particularly in stress responses and inflammation .

- The inhibition of these kinases may lead to anti-inflammatory effects and altered cellular processes .

- Inhibition of MAPKAPK2 and MAPKAPK3 disrupts downstream signaling events, impacting gene expression, cytokine production, and cell survival .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

properties

IUPAC Name |

(2,4-difluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

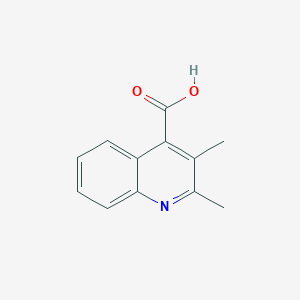

InChI=1S/C12H7F2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYXUZIFJAOGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568611 | |

| Record name | (2,4-Difluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenyl)(pyridin-3-yl)methanone | |

CAS RN |

133385-30-5 | |

| Record name | (2,4-Difluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)

![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)